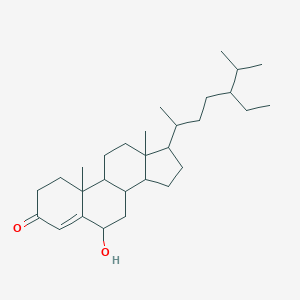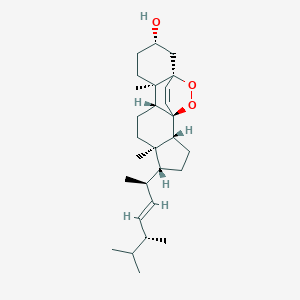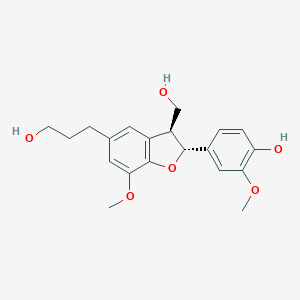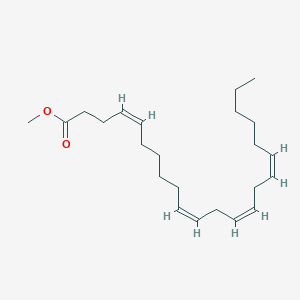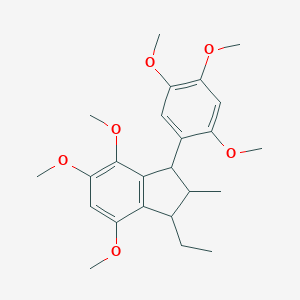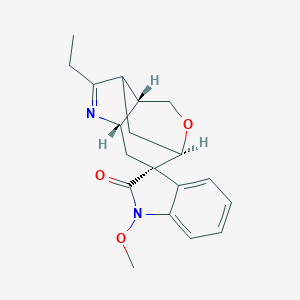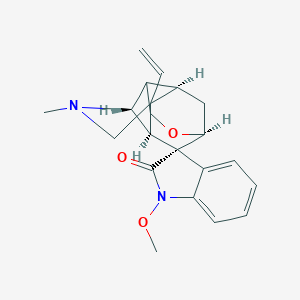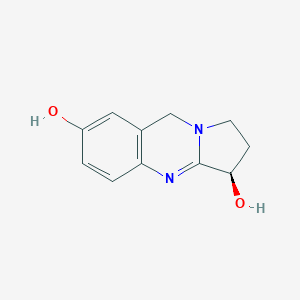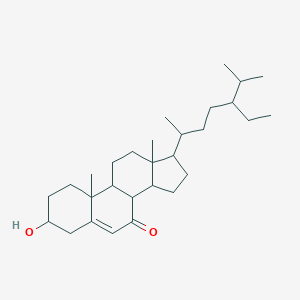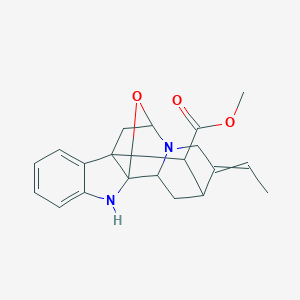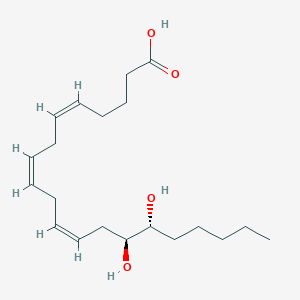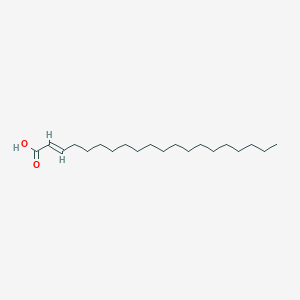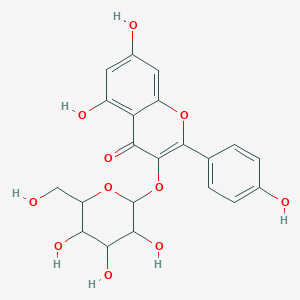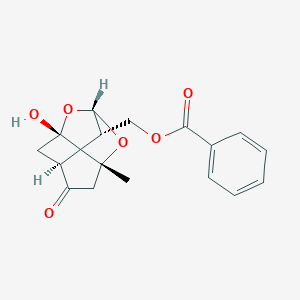
芍药花苷
描述
科学研究应用
Paeoniflorigenone has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for developing new inhibitors against DNA polymerization.
Biology: Paeoniflorigenone has been shown to inhibit viral and bacterial DNA polymerases.
Medicine: It exhibits anticancer activity, particularly against ovarian cancer, by inhibiting the MUC1/Wnt/β-catenin pathway.
作用机制
Target of Action
Paeoniflorigenone, a monoterpene compound isolated from the traditional Chinese medicine Paeoniae Radix Rubra , has been found to interact with several targets. It potently inhibits viral and bacterial DNA polymerases , and it has been shown to target the MUC1/Wnt/β‑catenin pathway in ovarian cancer cells .
Mode of Action
Paeoniflorigenone interacts with the important residues at the active site (palm, fingers, and thumb domains) of three polymerases . This interaction inhibits the activity of these polymerases, thereby affecting the replication of bacterial and viral DNA . In the context of ovarian cancer, paeoniflorigenone inhibits the MUC1/Wnt/β‑catenin pathway, which is associated with tumor proliferation, metastasis, and epithelial‑mesenchymal transition (EMT) .
Biochemical Pathways
Paeoniflorigenone affects several biochemical pathways. It inhibits the MUC1/Wnt/β‑catenin pathway, which plays a crucial role in cell proliferation, migration, invasion, and EMT . By inhibiting this pathway, paeoniflorigenone can exert anti-metastatic, anti-invasive, and anti-EMT effects on ovarian cancer cells .
Pharmacokinetics
It is known that the compound is isolated from the roots of paeonia daurica
Result of Action
Paeoniflorigenone has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells , induces S‑phase cell cycle arrest in ovarian cancer cells , and significantly inhibits cell proliferation, migration, invasion, and EMT . Furthermore, it induces apoptosis selectively in cancer cells .
Action Environment
The action of paeoniflorigenone can be influenced by various environmental factors. For instance, the method of drying the roots of Paeonia daurica from which paeoniflorigenone is extracted can affect the content of the compound . .
生化分析
Biochemical Properties
Paeoniflorigenone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including DNA polymerases and tumor necrosis factor-alpha (TNF-α). Paeoniflorigenone inhibits both viral and bacterial DNA polymerases, which suggests its potential as an antimicrobial agent . Additionally, molecular docking studies have demonstrated that paeoniflorigenone binds effectively with TNF-α, indicating its anti-inflammatory properties .
Cellular Effects
Paeoniflorigenone exerts significant effects on various cell types and cellular processes. It has been found to selectively induce apoptosis in tumor cells and inhibit cell proliferation . Paeoniflorigenone also influences cell signaling pathways, particularly those involved in inflammation and immune response. By modulating gene expression and cellular metabolism, paeoniflorigenone can alter the functional state of cells, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, paeoniflorigenone exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, inhibiting their activity and thus preventing DNA replication in pathogens . Paeoniflorigenone also interacts with TNF-α, inhibiting its pro-inflammatory signaling pathways . These interactions result in the modulation of gene expression, enzyme activity, and cellular responses, highlighting the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paeoniflorigenone have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that paeoniflorigenone maintains its bioactivity over extended periods, although the specific temporal dynamics can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of paeoniflorigenone vary with different dosages in animal models. At lower doses, paeoniflorigenone exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of optimizing paeoniflorigenone dosage for therapeutic applications.
Metabolic Pathways
Paeoniflorigenone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacological effects. Enzymes such as cytochrome P450 may play a role in the biotransformation of paeoniflorigenone, impacting its efficacy and safety .
Transport and Distribution
Within cells and tissues, paeoniflorigenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and therapeutic potential, highlighting the importance of understanding its transport dynamics .
Subcellular Localization
Paeoniflorigenone’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall pharmacological effects, emphasizing the need for detailed studies on its subcellular distribution .
准备方法
Synthetic Routes and Reaction Conditions: Paeoniflorigenone can be synthesized through the extraction of methanolic extracts from the roots of Paeonia daurica . The chemical structures of compounds are elucidated using a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FT-IR) analyses .
Industrial Production Methods: The industrial production of Paeoniflorigenone involves the extraction of the compound from the roots of Paeonia species. The roots are typically air-dried or freeze-dried before extraction . The methanolic extracts are then purified to isolate Paeoniflorigenone .
化学反应分析
Types of Reactions: Paeoniflorigenone undergoes various chemical reactions, including:
Oxidation: Paeoniflorigenone can be oxidized to form different derivatives.
Reduction: It can be reduced to form other monoterpene compounds.
Substitution: Paeoniflorigenone can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include different monoterpene derivatives, which may have varying bioactive properties .
相似化合物的比较
Paeoniflorigenone is unique compared to other similar compounds due to its specific bioactive properties and molecular targets. Similar compounds include:
Paeoniflorin: Another monoterpene glycoside from Paeonia species with various bioactivities, including anticancer and anti-inflammatory effects.
Benzoylpaeoniflorin: A derivative of Paeoniflorin with similar bioactive properties.
Betulinic Acid: A triterpenoid with anticancer and anti-inflammatory properties.
Oleanolic Acid: Another triterpenoid with similar bioactive properties.
Paeoniflorigenone stands out due to its potent inhibitory effects on DNA polymerases and its specific anticancer activity against ovarian cancer .
属性
IUPAC Name |
[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPEMKDTXIFRE-GMKCAIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001249 | |
| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80454-42-8 | |
| Record name | Paeoniflorigenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


